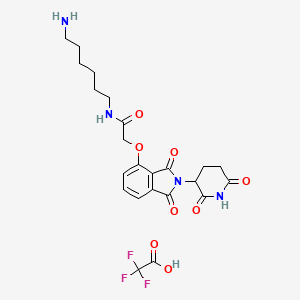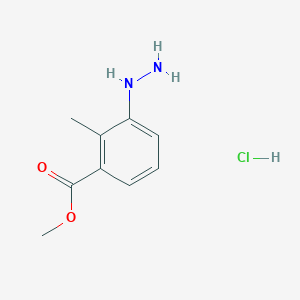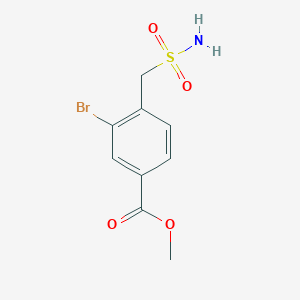
E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-amido-C6-NH2 (TFA): This compound incorporates a Thalidomide-based cereblon ligand and a linker, making it a valuable component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C6-NH2 (TFA) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Formation of the Cereblon Ligand: The cereblon ligand is derived from Thalidomide through a series of chemical reactions.
Linker Attachment: The linker, which is an alkyl chain with a terminal amine group, is attached to the cereblon ligand.
Final Conjugation: The final product, Thalidomide-O-amido-C6-NH2 (TFA), is obtained by conjugating the cereblon ligand-linker with trifluoroacetic acid (TFA) to enhance solubility and stability
Industrial Production Methods: Industrial production of Thalidomide-O-amido-C6-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the cereblon ligand and linker.
Purification: Purification of the intermediate products to ensure high purity.
Final Conjugation and Packaging: Conjugation with TFA and packaging for distribution
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-amido-C6-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the Thalidomide moiety.
Substitution: Substitution reactions can take place at the amine and carbonyl groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions include various derivatives of Thalidomide-O-amido-C6-NH2 (TFA) with modified functional groups .
Scientific Research Applications
Thalidomide-O-amido-C6-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of Thalidomide-O-amido-C6-NH2 (TFA) involves its role as a ligand for the E3 ubiquitin ligase cereblon. The compound binds to cereblon, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome.
Comparison with Similar Compounds
Similar Compounds:
Thalidomide-NH-C6-NH2: Another cereblon ligand-linker conjugate with similar properties.
Thalidomide-4-OH: A Thalidomide-based cereblon ligand used in PROTAC synthesis.
E3 Ligase Ligand 8: A ligand for E3 ubiquitin ligase used in the formation of PROTACs
Uniqueness: Thalidomide-O-amido-C6-NH2 (TFA) is unique due to its specific linker structure, which enhances its solubility and stability. This makes it particularly effective in the synthesis of PROTACs and other applications requiring high stability and solubility .
Applications De Recherche Scientifique
Thalidomide-O-amido-C6-NH2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mécanisme D'action
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate, also known as Thalidomide-O-amido-C6-NH2 (TFA), is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitination process, which is involved in almost all life activities of eukaryotes . The compound incorporates an E3 ligase ligand and a linker used in PROTAC (Proteolysis-Targeting Chimera) technology .
Mode of Action
The compound works by modulating the activity of the E3 ubiquitin ligase. It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process is part of a cascade of distinct steps, starting with ubiquitin activation by enzyme E1, then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification . The E3 ligase promotes the transfer of ubiquitin onto a lysine of the substrate protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system (UPS), a cascade reaction that is an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It’s known that the compound is synthesized for use in protac technology , which suggests it’s designed to have suitable absorption, distribution, metabolism, and excretion (ADME) properties for its intended use.
Result of Action
The result of the compound’s action is the selective degradation of target proteins. This is achieved through the ubiquitin-proteasome system, leading to the regulation of protein levels within the cell . This mechanism is particularly important in the context of cancer, where the degradation of certain proteins can inhibit the proliferation and survival of cancer cells .
Analyse Biochimique
Biochemical Properties
Thalidomide-O-amido-C6-NH2 (TFA) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the E3 ligase ligand, which is part of the compound .
Cellular Effects
Thalidomide-O-amido-C6-NH2 (TFA) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Thalidomide-O-amido-C6-NH2 (TFA) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Thalidomide-O-amido-C6-NH2 (TFA) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thalidomide-O-amido-C6-NH2 (TFA) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thalidomide-O-amido-C6-NH2 (TFA) is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thalidomide-O-amido-C6-NH2 (TFA) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Thalidomide-O-amido-C6-NH2 (TFA) and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C6-NH2 (TFA) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Formation of the Cereblon Ligand: The cereblon ligand is derived from Thalidomide through a series of chemical reactions.
Linker Attachment: The linker, which is an alkyl chain with a terminal amine group, is attached to the cereblon ligand.
Final Conjugation: The final product, Thalidomide-O-amido-C6-NH2 (TFA), is obtained by conjugating the cereblon ligand-linker with trifluoroacetic acid (TFA) to enhance solubility and stability
Industrial Production Methods: Industrial production of Thalidomide-O-amido-C6-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the cereblon ligand and linker.
Purification: Purification of the intermediate products to ensure high purity.
Final Conjugation and Packaging: Conjugation with TFA and packaging for distribution
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-amido-C6-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the Thalidomide moiety.
Substitution: Substitution reactions can take place at the amine and carbonyl groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions include various derivatives of Thalidomide-O-amido-C6-NH2 (TFA) with modified functional groups .
Comparaison Avec Des Composés Similaires
Thalidomide-NH-C6-NH2: Another cereblon ligand-linker conjugate with similar properties.
Thalidomide-4-OH: A Thalidomide-based cereblon ligand used in PROTAC synthesis.
E3 Ligase Ligand 8: A ligand for E3 ubiquitin ligase used in the formation of PROTACs
Uniqueness: Thalidomide-O-amido-C6-NH2 (TFA) is unique due to its specific linker structure, which enhances its solubility and stability. This makes it particularly effective in the synthesis of PROTACs and other applications requiring high stability and solubility .
Propriétés
IUPAC Name |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNGJZWEJKPKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2905069.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)

![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
